molecular formula C21H21NO2 B5600916 2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE CAS No. 329920-60-7

2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE

Cat. No.: B5600916
CAS No.: 329920-60-7
M. Wt: 319.4 g/mol
InChI Key: LSXCHNRGSDGJEB-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE is a useful research compound. Its molecular formula is C21H21NO2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide is 319.157228913 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Fluorescent Probes and Sensory Applications

Naphthalimide derivatives, closely related to the query compound, have been utilized in the development of fluorescent probes due to their intramolecular charge transfer (ICT) properties. For instance, naphthalimide-decorated fluorinated acetamides demonstrated solvent-sensitive dual emissive fluorescence, useful in the detection of water content in organic solvents and potentially applicable in various analytical and environmental monitoring settings (Yoon et al., 2019).

Catalysis and Synthetic Applications

Certain naphthyl and phenyl derivatives, akin to the query compound, have been explored for their roles in catalysis, illustrating the potential of similar compounds in facilitating or enhancing chemical reactions. For example, pincer-type catalysts incorporating naphthylamine derivatives demonstrated effectiveness in ketone reduction, suggesting a broad utility in synthetic organic chemistry for the development of pharmaceuticals and fine chemicals (Facchetti et al., 2016).

Antimicrobial and Anti-inflammatory Research

Derivatives structurally related to 2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide have been investigated for their antimicrobial and anti-inflammatory properties. Compounds with substituted phenoxy acetamide groups have shown potential as new chemical entities with anticancer, anti-inflammatory, and analgesic activities, highlighting the possible application of the query compound in medicinal chemistry and drug discovery processes (Rani et al., 2014).

Metabolic Studies

Research on acetaminophen metabolism and its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), provides insights into the metabolic fate and potential toxicological implications of structurally similar compounds. These studies offer a foundation for understanding how modifications to the acetamide moiety and naphthyl group could affect metabolic stability, toxicity, and interaction with biological systems, which is relevant for the safety assessment and therapeutic index optimization of new drug candidates (Coen, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-16-10-12-19(13-11-16)24-15-21(23)22-14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCHNRGSDGJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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